molecular formula C19H36O2 B13434284 12-Octadecenoic acid, methyl ester

12-Octadecenoic acid, methyl ester

Cat. No.: B13434284
M. Wt: 296.5 g/mol
InChI Key: LMWAESDDOGRMOK-BQYQJAHWSA-N
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Description

TRANS-12-OCTADECENOIC ACID METHYL ESTER, also known as methyl trans-12-octadecenoate, is a fatty acid methyl ester. It is a derivative of octadecenoic acid, which is an unsaturated fatty acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-12-OCTADECENOIC ACID METHYL ESTER typically involves the esterification of trans-12-octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In industrial settings, the production of TRANS-12-OCTADECENOIC ACID METHYL ESTER is often achieved through the transesterification of vegetable oils or animal fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

TRANS-12-OCTADECENOIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: It can be reduced to form saturated fatty acid methyl esters.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed for the reduction of the double bond.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroperoxides, and other oxygenated derivatives.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Amino esters, alkoxy esters, and other substituted derivatives.

Scientific Research Applications

TRANS-12-OCTADECENOIC ACID METHYL ESTER has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

    Biology: Studied for its role in cell membrane structure and function due to its unsaturated nature.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Used as a biodiesel component and as a raw material in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of TRANS-12-OCTADECENOIC ACID METHYL ESTER involves its interaction with cell membranes and enzymes. The unsaturated double bond in the molecule allows it to integrate into cell membranes, affecting their fluidity and function. Additionally, the compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that exert anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    CIS-12-OCTADECENOIC ACID METHYL ESTER: The cis isomer of the compound, which has different physical and chemical properties due to the configuration of the double bond.

    METHYL OLEATE: Another unsaturated fatty acid methyl ester with a double bond at the 9th position.

    METHYL LINOLEATE: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th positions.

Uniqueness

TRANS-12-OCTADECENOIC ACID METHYL ESTER is unique due to its trans configuration, which imparts different physical properties compared to its cis isomer. The trans configuration results in a more linear structure, leading to higher melting points and different reactivity in chemical reactions.

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl (E)-octadec-12-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7+

InChI Key

LMWAESDDOGRMOK-BQYQJAHWSA-N

Isomeric SMILES

CCCCC/C=C/CCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCCCCCCCCCCC(=O)OC

Origin of Product

United States

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